2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is a complex organic compound characterized by the presence of a pyrimidine ring substituted with a thiazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process generally involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in understanding enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]pyrimidine: A structurally similar compound with slight variations in the substituents.
Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds: These compounds share the trifluoromethyl group and have applications in materials science.
Uniqueness
2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine is unique due to its combination of a pyrimidine ring, thiazole ring, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
917808-20-9 |
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Molecular Formula |
C15H10F3N3S2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(2-methylsulfanylpyrimidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C15H10F3N3S2/c1-22-14-19-6-5-11(21-14)13-12(20-8-23-13)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3 |
InChI Key |
NOFANMABWRSKQV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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